molecular formula C19H25N3O3S2 B2360702 N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 953231-26-0

N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2360702
CAS No.: 953231-26-0
M. Wt: 407.55
InChI Key: IIMFOHFTVHTEJB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The presence of a sulfamoyl group suggests potential bioactivity, as sulfonamides are a significant class of drugs including antibiotics and diuretics .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and thiophene rings would contribute to the compound’s three-dimensional shape . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The piperidine ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution . The thiophene ring can also undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl group could enhance its solubility in water . Its melting point, boiling point, and other physical properties could be determined experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of novel paracetamol derivatives, including compounds structurally related to N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide. These studies focus on developing efficient synthetic routes and understanding the crystal structures through X-ray diffraction, aiming at potential therapeutic applications due to their DNA-binding and protein-interaction capabilities (Raj, 2020).

Antibacterial and Antifungal Activities

Compounds incorporating the sulfamoyl moiety, akin to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential of such compounds as antimicrobial agents, highlighting their promising antibacterial and antifungal activities (Darwish et al., 2014).

Enzyme Inhibition and Pharmacological Applications

Several studies have explored the enzyme inhibitory activities of N-substituted acetamide derivatives, revealing significant potential in targeting enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These findings suggest the therapeutic relevance of these compounds in treating conditions associated with enzyme dysregulation (Khalid et al., 2014).

Antithrombotic Properties

Research on derivatives structurally related to the specified compound has uncovered potent antithrombotic properties, with studies demonstrating efficacy in various animal models of thrombosis. These findings provide a basis for further exploration of these compounds as potential antithrombotic agents (Lorrain et al., 2003).

Anticancer Activities

Investigations into novel derivatives have also highlighted their potential anticancer activities. For instance, certain compounds have shown promising in vitro activity against human breast cancer cell lines, suggesting a potential avenue for the development of new anticancer therapies (Al-Said et al., 2011).

Gastroprotective Effects

Some compounds with structural similarities have been evaluated for their gastroprotective activities, indicating their potential as anti-ulcer agents. These studies suggest that beyond their primary pharmacological targets, such compounds may also confer protective effects on the gastric mucosa, contributing to their therapeutic profile (Hirakawa et al., 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties could be evaluated using various experimental methods .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized through medicinal chemistry approaches .

Properties

IUPAC Name

N-[4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMFOHFTVHTEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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